REACTION_CXSMILES
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C[Si]([N-:5][Si](C)(C)C)(C)C.[Li+].[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.OC(C)(C)[C:22]#[N:23]>C1COCC1>[NH2:5][CH:16]([C:15]1[CH:18]=[CH:19][C:12]([Cl:11])=[CH:13][CH:14]=1)[C:22]#[N:23] |f:0.1|
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Name
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|
Quantity
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42.7 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=O)C=C1
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
6.5 mL
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Type
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reactant
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Smiles
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OC(C#N)(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 4 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred at 25° C. for a further 12 hours
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Duration
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12 h
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Type
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CUSTOM
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Details
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quenched with saturated NaHCO3 (50 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
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The crude material was then purified by flash silica chromatography, elution gradient 0 to 100% EtOAc in isohexane
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Type
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CUSTOM
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Details
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Pure fractions were evaporated to dryness
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Reaction Time |
4 h |
Name
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|
Type
|
product
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Smiles
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NC(C#N)C1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |